

Physicochemical Properties of Histidine-Hydroxamic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Histidinehydroxamic acid*

Cat. No.: *B15479619*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histidine-hydroxamic acid (His-HA), a derivative of the essential amino acid L-histidine, is a molecule of significant interest in medicinal chemistry and drug development. Its unique structural features, combining the imidazole ring of histidine with a hydroxamic acid moiety, confer upon it potent metal-chelating properties and the ability to interact with various biological targets. This technical guide provides a comprehensive overview of the core physicochemical properties of histidine-hydroxamic acid, including its synthesis, acidity, solubility, stability, and metal chelation capabilities. Detailed experimental protocols for the synthesis and characterization of this compound are provided, alongside visualizations of key chemical processes and potential biological signaling pathways. This document aims to serve as a valuable resource for researchers and professionals engaged in the study and application of histidine-hydroxamic acid and related compounds.

Structural and Physicochemical Properties

Histidine-hydroxamic acid integrates the key functional groups of L-histidine—an α -amino group, a carboxyl group, and an imidazole side chain—with a hydroxamic acid ($-\text{CONHOH}$) function. This combination results in a molecule with a rich acid-base chemistry and a strong propensity for metal ion coordination.

General Properties

A summary of the fundamental properties of L-histidine, the parent amino acid, is provided below as a reference point. While specific experimental data for histidine-hydroxamic acid is emerging, the properties of L-histidine offer valuable context.

Property	Value (for L-Histidine)	Reference
Molecular Formula	C ₆ H ₉ N ₃ O ₂	[1]
Molecular Weight	155.15 g/mol	[1]
Melting Point	~282 °C (decomposes)	
Water Solubility	41.6 g/L (at 25 °C)	[1]
pKa (α-carboxyl)	~1.80 - 2.17	[2]
pKa (α-amino)	~9.33	[2]
pKa (imidazole)	~6.04	[2]

Acidity and pKa Values

The acid-base properties of histidine-hydroxamic acid are crucial for its biological activity and are governed by its ionizable groups: the α-carboxyl group, the α-amino group, the imidazole ring, and the hydroxamic acid moiety. The pKa of the imidazole side chain is particularly significant as it lies near physiological pH, allowing it to act as both a proton donor and acceptor in biological systems. The hydroxamic acid group is also weakly acidic.

Ionizable Group	Approximate pKa	Predominant State at pH 7.4
α-Carboxyl	~2-3	Deprotonated (-COO ⁻)
Imidazole	~6.0	Partially Protonated/Deprotonated
Hydroxamic Acid (-NHOH)	~8-9	Primarily Protonated
α-Amino	~9-10	Protonated (-NH ₃ ⁺)

Note: The pKa values for the α -carboxyl and α -amino groups are estimations based on typical amino acid derivatives. The pKa of the hydroxamic acid can vary depending on the molecular structure.

Solubility

The solubility of histidine-hydroxamic acid is influenced by its zwitterionic character and the polarity of its functional groups. While specific quantitative solubility data for histidine-hydroxamic acid is not readily available in the literature, the solubility of its parent compound, L-histidine, is 41.6 g/L in water at 25°C[1]. It is anticipated that histidine-hydroxamic acid will also exhibit good aqueous solubility, particularly in its salt forms. Its solubility in organic solvents is expected to be limited.

Stability

The stability of histidine-hydroxamic acid is a critical parameter for its storage and therapeutic application. Hydroxamic acids can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, yielding the corresponding carboxylic acid and hydroxylamine. The stability is also influenced by temperature and the presence of metal ions.

Synthesis of Histidine-Hydroxamic Acid

Histidine-hydroxamic acid can be synthesized from L-histidine methyl ester dihydrochloride. The following is a detailed experimental protocol based on established methods.

Experimental Protocol: Synthesis from L-Histidine Methyl Ester

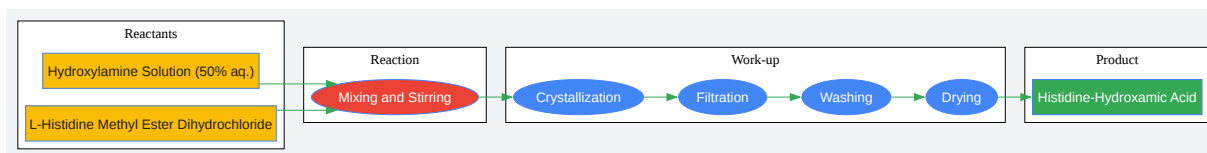
Materials:

- L-histidine methyl ester dihydrochloride
- Hydroxylamine solution (50% in water)
- Deionized water
- Round-bottom flask

- Magnetic stirrer and stir bar
- Filtration apparatus (e.g., Büchner funnel and flask)
- Drying oven or desiccator

Procedure:

- In a round-bottom flask, dissolve L-histidine methyl ester dihydrochloride in deionized water.
- With continuous stirring, add an excess of 50% aqueous hydroxylamine solution to the flask. The excess hydroxylamine acts as both the nucleophile and the base to neutralize the hydrochloride salt.
- Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion of the reaction, the product, histidine-hydroxamic acid, is expected to crystallize directly from the reaction mixture.
- Collect the crystalline product by vacuum filtration.
- Wash the crystals with a small amount of cold deionized water to remove any unreacted starting materials and byproducts.
- Dry the purified histidine-hydroxamic acid in a desiccator or a vacuum oven at a low temperature.



[Click to download full resolution via product page](#)

Synthesis workflow for histidine-hydroxamic acid.

Metal Chelation Properties

A defining characteristic of histidine-hydroxamic acid is its ability to form stable complexes with a variety of metal ions. The imidazole ring and the hydroxamic acid moiety act as key coordination sites. This property is central to its biological activities, particularly its role as a metalloenzyme inhibitor.

Coordination Chemistry

Histidine-hydroxamic acid can coordinate with metal ions such as Fe(III), Cu(II), and Zn(II). The hydroxamic acid typically acts as a bidentate ligand, coordinating through the carbonyl oxygen and the hydroxylamino oxygen. The imidazole nitrogen of the histidine side chain provides an additional coordination site.

Stability of Metal Complexes

The stability of the metal complexes is quantified by their stability constants ($\log \beta$). Higher values indicate more stable complexes. The table below presents the overall stability constants for the complexes formed between Fe(III) and histidine-hydroxamic acid (Hisha).

Species	$\log \beta$
$[\text{Fe}(\text{H}_2\text{L})]^{3+}$	13.06
$[\text{Fe}(\text{HL})]^{2+}$	9.93
$[\text{FeL}]^+$	3.65
$[\text{FeL}(\text{OH})]$	-1.77
$[\text{FeL}_2]^-$	5.25
$[\text{FeL}_2(\text{OH})]^{2-}$	-2.67
$[\text{Fe}_2(\text{HL})_2]^{4+}$	25.10
$[\text{Fe}_2(\text{L})_2]^{2+}$	12.52

Data from a study on Fe(III) complexes with **histidinehydroxamic acid** (Hisha).

Experimental Protocol: Characterization of Metal Chelation by UV-Vis Spectroscopy

UV-Vis spectroscopy is a common method to study the formation of colored metal-hydroxamate complexes.

Materials:

- Histidine-hydroxamic acid solution of known concentration
- Metal salt solution (e.g., FeCl_3 , CuSO_4 , ZnCl_2) of known concentration
- pH buffer solutions
- UV-Vis spectrophotometer
- Cuvettes

Procedure:

- Prepare a series of solutions containing a fixed concentration of histidine-hydroxamic acid and varying concentrations of the metal salt in a specific pH buffer.
- Allow the solutions to equilibrate.
- Measure the UV-Vis absorption spectrum of each solution over a relevant wavelength range (e.g., 300-700 nm).
- The formation of metal-hydroxamate complexes is often accompanied by the appearance of new absorption bands in the visible region.
- By analyzing the changes in absorbance as a function of metal ion concentration, the stoichiometry and stability constants of the complexes can be determined using methods such as the mole-ratio method or Job's plot.

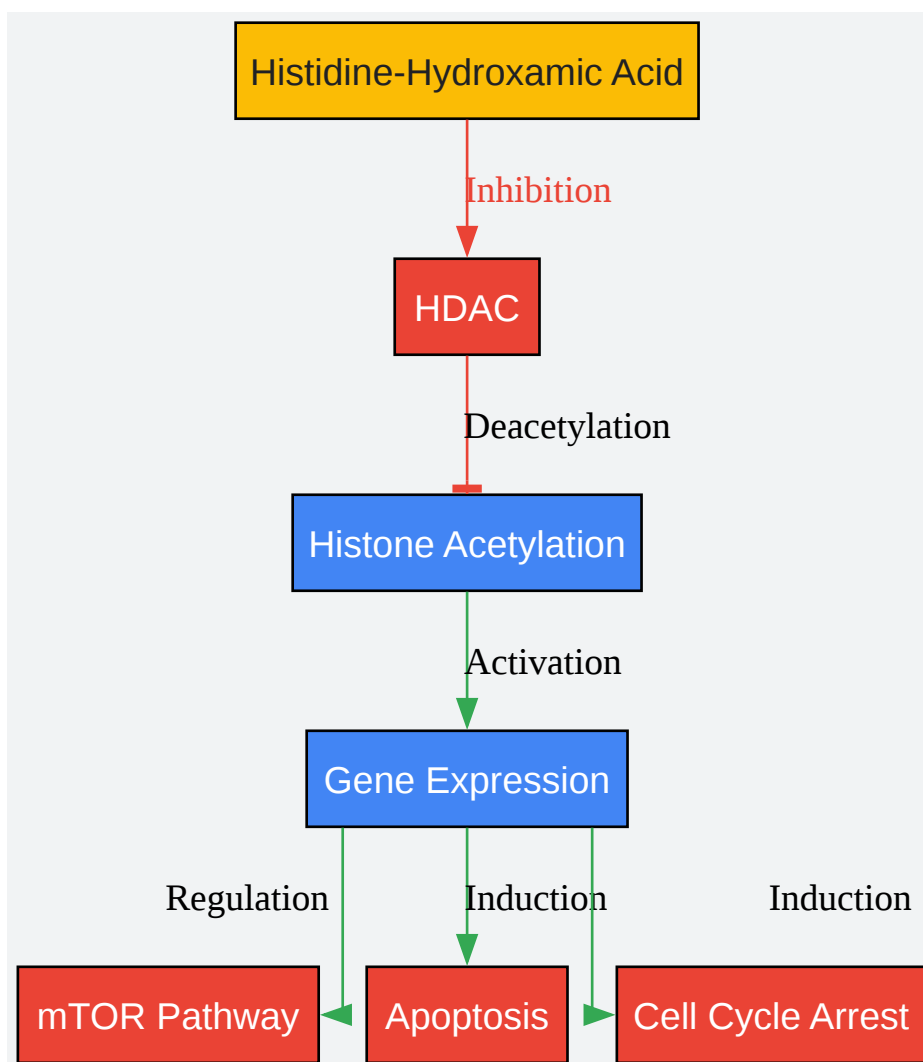
Biological Activity and Potential Signaling Pathways

Hydroxamic acids are a well-established class of histone deacetylase (HDAC) inhibitors. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, hydroxamic acids can lead to the accumulation of acetylated histones, resulting in a more open chromatin structure and the transcription of tumor suppressor genes. This mechanism is the basis for the use of several hydroxamic acid-containing drugs in cancer therapy.

Given its structure, histidine-hydroxamic acid is a putative HDAC inhibitor. The hydroxamic acid moiety chelates the zinc ion in the active site of the HDAC enzyme, thereby blocking its catalytic activity. The histidine component may influence the inhibitor's specificity and pharmacokinetic properties.

Putative Signaling Pathway: HDAC Inhibition

The inhibition of HDACs by histidine-hydroxamic acid can trigger a cascade of downstream cellular events, including cell cycle arrest, differentiation, and apoptosis. The mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth and proliferation, is a potential downstream target. Inhibition of HDACs can lead to the suppression of the mTOR pathway, contributing to the anti-proliferative effects. Furthermore, HDAC inhibition can induce apoptosis through both intrinsic and extrinsic pathways.



[Click to download full resolution via product page](#)

Putative signaling pathway of HDAC inhibition.

Conclusion

Histidine-hydroxamic acid is a multifunctional molecule with a compelling profile of physicochemical properties that make it a promising candidate for further investigation in drug discovery and development. Its strong metal-chelating ability, coupled with its potential to inhibit key enzymes like histone deacetylases, underscores its therapeutic potential. This technical guide has summarized the core physicochemical characteristics of histidine-hydroxamic acid and provided detailed experimental protocols for its synthesis and characterization. The presented data and visualizations offer a foundational resource for researchers seeking to explore the chemistry and biology of this intriguing compound. Further studies are warranted to

fully elucidate its solubility, stability, and specific interactions with biological targets and signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. L-Histidine | 71-00-1 [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [Physicochemical Properties of Histidine-Hydroxamic Acid: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15479619#physicochemical-properties-of-histidine-hydroxamic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com